![molecular formula C24H17NO B12944758 N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12944758.png)
N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine: is an organic compound with the molecular formula C24H17NO. It is a solid substance, typically appearing as white or light yellow crystals. This compound is known for its applications in various fields, including medicine and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine generally involves a multi-step reaction. One common method starts with benzofuran as the initial material, which undergoes a reaction under alkaline conditions with nitrobenzene to form a nitro product. This nitro product is then reduced to the corresponding amine using reagents such as sodium nitrite .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar multi-step reactions. The process is optimized for yield and purity, often involving crystallization or other purification methods to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction typically produces amine derivatives .
Applications De Recherche Scientifique
N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound serves as a fluorescent probe for detecting DNA, RNA, and proteins.
Medicine: It is used in the synthesis of pharmaceutical compounds, acting as an intermediate in drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it binds to nucleic acids, allowing for the detection and quantification of these molecules in biological samples. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
3-Aminodibenzofuran: This compound is structurally similar and shares some chemical properties with N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine.
Dibenzofuran: Another related compound, often used in similar applications.
Uniqueness: N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine is unique due to its specific biphenyl and dibenzofuran structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications, such as advanced organic synthesis and specific biological assays .
Propriétés
Formule moléculaire |
C24H17NO |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-(4-phenylphenyl)dibenzofuran-3-amine |
InChI |
InChI=1S/C24H17NO/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)25-20-14-15-22-21-8-4-5-9-23(21)26-24(22)16-20/h1-16,25H |
Clé InChI |
SZOFSHPSDMYXKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



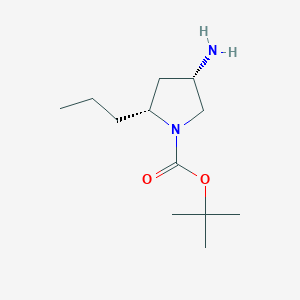
![Benzyl 3a,6a-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12944700.png)
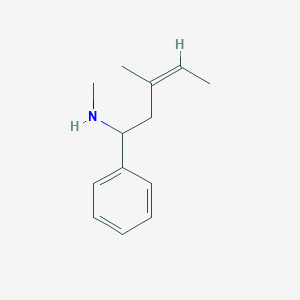
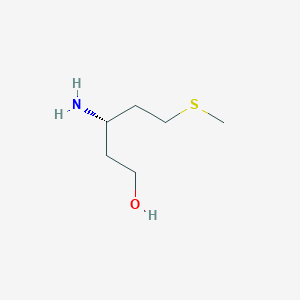
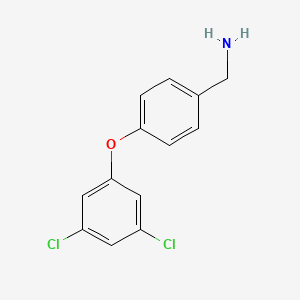

![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
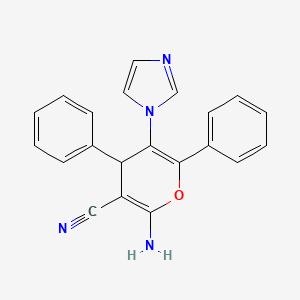
![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)
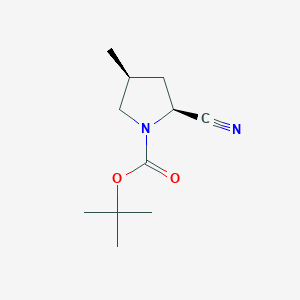
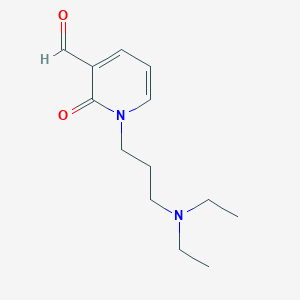
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)

